4-O-Demethylpenclomedine

Vue d'ensemble

Description

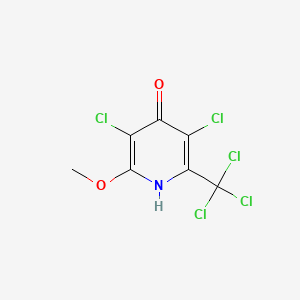

4-O-Déméthylpenclomedine, communément appelé DMPEN, est un métabolite alkylant principal hautement réactif de la penclomedine, un dérivé de l'alpha-picoline multichloré.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le DMPEN peut être synthétisé par la déméthylation de la penclomedine. Le processus implique l'utilisation de réactifs et de conditions spécifiques pour obtenir la transformation souhaitée. La voie de synthèse générale comprend les étapes suivantes :

Matière de départ : Penclomedine, un dérivé de l'alpha-picoline multichloré.

Déméthylation : Le processus de déméthylation implique l'élimination d'un groupe méthyle de la penclomedine pour former du DMPEN.

Méthodes de production industrielle

La production industrielle de DMPEN suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés du produit final. Les principales considérations sont les suivantes :

Température de réaction : Maintenir une température optimale pour faciliter le processus de déméthylation.

Temps de réaction : S'assurer qu'il y a suffisamment de temps pour que la réaction arrive à son terme.

Purification : Utiliser des techniques de purification telles que la recristallisation ou la chromatographie pour obtenir du DMPEN pur.

Analyse Des Réactions Chimiques

Types de réactions

Le DMPEN subit diverses réactions chimiques, notamment :

Oxydation : Le DMPEN peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le DMPEN en ses formes réduites.

Substitution : Le DMPEN peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) sont employés.

Principaux produits formés

Oxydation : Formation d'oxydes et d'autres dérivés oxydés.

Réduction : Formation de dérivés réduits.

Substitution : Formation de composés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

Le DMPEN a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.

Biologie : Étudié pour ses interactions avec les molécules biologiques et son potentiel en tant qu'outil biochimique.

Médecine : Investigué pour son activité antitumorale et son utilisation potentielle en thérapie anticancéreuse.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Le DMPEN exerce ses effets par un mécanisme impliquant la formation de radicaux libres dans le foie. Ces radicaux libres sont ensuite transportés vers les cellules tumorales via le système circulatoire. La fraction radicalaire forme un adduit avec l'ADN, conduisant à une réticulation interbrins par le biais de la fraction 5-chloro. Ce processus est activé par la tautomérie céto-énolique, produisant un groupe alkylant, une fonction alpha-halocéto. Le groupe alkylant interagit avec l'ADN, causant des dommages et conduisant finalement à la mort cellulaire .

Applications De Recherche Scientifique

Antitumor Activity

In Vivo Studies

4-O-Demethylpenclomedine has been demonstrated to possess significant antitumor activity in various preclinical models. Notably, it has shown effectiveness against the MX-1 human breast tumor xenograft model when administered both subcutaneously and intracerebrally. In these studies, this compound was identified as a major plasma metabolite of penclomedine, contributing to its overall antitumor effects while exhibiting a reduced neurotoxic profile compared to its parent compound .

Comparative Efficacy

Research indicates that while penclomedine has limitations due to neurotoxicity, this compound does not exhibit similar adverse effects in animal models. This characteristic positions it as a promising alternative for treating breast cancer and potentially brain tumors . Furthermore, studies on derivatives of this compound have revealed enhanced activity against intracranially implanted human glioblastoma xenografts, suggesting that structural modifications can improve therapeutic outcomes .

Safety and Tolerance

Clinical Investigations

Clinical trials investigating the safety and tolerance of oral formulations of penclomedine have shown that systemic exposure to this compound varies significantly among patients. The oral administration route has been associated with reduced peak plasma concentrations of neurotoxic metabolites, thereby minimizing the risk of neurotoxicity observed with intravenous formulations . The bioavailability of penclomedine ranged from 28% to 98%, indicating substantial interpatient variability which may limit the clinical application of oral administration strategies .

Development of Derivatives

Chemical Modifications

Recent studies have focused on synthesizing carbonate and carbamate derivatives of this compound. These derivatives have demonstrated superior efficacy against specific tumor models compared to the parent compound. For instance, derivatives were evaluated against human U251 glioblastoma and D54 glioblastoma xenografts, yielding promising results that support their consideration for clinical development .

Summary Table of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antitumor Activity | Effective against MX-1 breast tumor xenografts; reduced neurotoxicity | Potential alternative for breast and brain cancer treatment |

| Safety Profile | Variability in systemic exposure; reduced neurotoxic effects with oral administration | Supports further exploration of oral formulations |

| Derivative Development | Carbonate and carbamate derivatives show enhanced efficacy | Promising candidates for clinical trials |

Mécanisme D'action

DMPEN exerts its effects through a mechanism involving the formation of free radicals in the liver. These free radicals are then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, leading to interstrand crosslinking through the 5-chloro moiety. This process is activated by keto-enol tautomerism, producing an alkylating group, an alpha-haloketo function. The alkylating group interacts with DNA, causing damage and ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Le DMPEN peut être comparé à d'autres agents alkylants, tels que :

Penclomedine : Le composé parent du DMPEN, également un dérivé de l'alpha-picoline multichloré doté d'une activité antitumorale.

Cyclophosphamide : Un autre agent alkylant utilisé en chimiothérapie, connu pour son activité antitumorale à large spectre.

Chlorambucil : Un agent alkylant utilisé dans le traitement de la leucémie lymphocytaire chronique et d'autres cancers.

Unicité du DMPEN

Le DMPEN est unique en raison de son mécanisme d'action spécifique impliquant la formation de radicaux libres et la réticulation de l'ADN. Ce mécanisme distinct lui permet de cibler efficacement les cellules tumorales, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

4-O-Demethylpenclomedine (4-DM-PEN) is a notable compound derived from penclomedine, primarily recognized for its potential antitumor activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

4-DM-PEN is identified as a significant plasma metabolite of penclomedine, which has been under investigation for its therapeutic efficacy against various cancers, particularly breast cancer and brain tumors. Unlike its parent compound, 4-DM-PEN exhibits reduced neurotoxicity, making it a promising candidate for clinical applications.

The biological activity of 4-DM-PEN is largely attributed to its metabolic activation pathway. It is believed that 4-DM-PEN acts as a prodrug , requiring metabolic conversion to exert its antitumor effects. Research indicates that while both penclomedine and 4-DM-PEN show limited in vitro activity, their efficacy increases significantly in vivo due to metabolic activation processes.

Research Findings

Several studies have evaluated the antitumor properties of 4-DM-PEN and its derivatives:

- In Vivo Efficacy : A study demonstrated that 4-DM-PEN was effective against MX-1 human breast tumor xenografts implanted subcutaneously and intracerebrally. The study highlighted the absence of neurotoxic effects typically associated with penclomedine, suggesting a favorable safety profile for 4-DM-PEN .

- Comparison with Derivatives : Acyl derivatives of 4-DM-PEN were synthesized and tested against various tumor models. Notably, some derivatives showed superior efficacy compared to 4-DM-PEN against multiple human tumor xenografts and murine leukemia cell lines .

- Phase I Clinical Trials : Clinical evaluations have focused on the pharmacokinetics and maximum tolerated dose (MTD) of oral penclomedine and its metabolites, including 4-DM-PEN. These studies aim to establish the safety and dosing parameters necessary for further clinical development .

Case Study 1: Efficacy in Breast Cancer Models

A preclinical model using MX-1 breast tumor xenografts indicated that treatment with 4-DM-PEN resulted in significant tumor regression compared to control groups. The study emphasized the need for further exploration into the dosing regimens that maximize therapeutic outcomes while minimizing side effects.

Case Study 2: Neurotoxicity Assessment

In a comparative analysis of neurotoxic effects between penclomedine and 4-DM-PEN in rat models, researchers found that while penclomedine induced notable cerebellar toxicity, 4-DM-PEN did not exhibit similar adverse effects, reinforcing its potential as a safer alternative for treating brain tumors .

Data Tables

| Compound | Tumor Model | Efficacy | Neurotoxicity |

|---|---|---|---|

| Penclomedine | MX-1 Breast Tumor | Moderate | High |

| This compound | MX-1 Breast Tumor | High | None |

| Acyl Derivative A | Human ZR-75-1 Breast Tumor | Superior to DM-PEN | Low |

| Acyl Derivative B | U251 CNS Tumor | Comparable to current therapies | Low |

Propriétés

IUPAC Name |

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYGGZGIKZIRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327758 | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

176046-79-0 | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Demethyl-penclomedine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-DEMETHYLPENCLOMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.